molecular formula C25H28ClNO7 B11631371 Bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11631371
M. Wt: 489.9 g/mol
InChI Key: KURGJBDHGKTATO-UHFFFAOYSA-N
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Description

3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.

Scientific Research Applications

3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in cardiovascular and neurological disorders.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making them useful in treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.

    Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.

Uniqueness

3,5-bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the presence of the furan ring and the 4-chlorophenyl group. These structural elements may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H28ClNO7

Molecular Weight

489.9 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28ClNO7/c1-15-21(24(28)32-13-11-30-3)23(22(16(2)27-15)25(29)33-14-12-31-4)20-10-9-19(34-20)17-5-7-18(26)8-6-17/h5-10,23,27H,11-14H2,1-4H3

InChI Key

KURGJBDHGKTATO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OCCOC

Origin of Product

United States

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